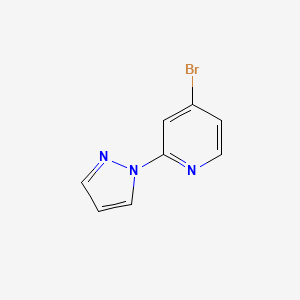

4-Bromo-2-(1H-pyrazol-1-YL)pyridine

Description

The exact mass of the compound 4-Bromo-2-(1H-pyrazol-1-YL)pyridine is 222.97451 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(1H-pyrazol-1-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(1H-pyrazol-1-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRRINUBVDRHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294871 | |

| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-68-2 | |

| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-2-(1H-pyrazol-1-yl)pyridine in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolyl-pyridine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. The strategic introduction of a bromine atom, as seen in 4-Bromo-2-(1H-pyrazol-1-yl)pyridine, significantly enhances its utility. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the systematic and modular construction of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns. This guide provides an in-depth analysis of the commercial sourcing, price dynamics, synthesis, and critical applications of this versatile building block for researchers at the forefront of pharmaceutical development.

Physicochemical Properties and Technical Specifications

4-Bromo-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its identity and purity are critical for the reproducibility of synthetic outcomes and the reliability of biological data.

A typical Certificate of Analysis (CoA) for this compound, sourced from reputable suppliers, will confirm its identity and purity through a combination of analytical techniques. While a specific CoA is lot-dependent, the key parameters remain consistent.

Table 1: Physicochemical and Typical Specifications

| Property | Value | Analytical Method |

| CAS Number | 77556-27-5 | - |

| Molecular Formula | C₈H₆BrN₃ | Elemental Analysis |

| Molecular Weight | 224.06 g/mol [1] | Mass Spectrometry |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Purity | ≥97% | HPLC, NMR |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Empirical |

| Storage Conditions | Store at room temperature in a dry, dark place | - |

Commercial Availability, Suppliers, and Price Trends

The accessibility of starting materials is a crucial logistical consideration in any research and development program. 4-Bromo-2-(1H-pyrazol-1-yl)pyridine is available from a range of fine chemical suppliers that specialize in building blocks for drug discovery. Pricing is subject to market dynamics, including the cost of raw materials, the complexity of synthesis, and the scale of production.

From a procurement perspective, it is advisable to source from suppliers who can provide comprehensive analytical data (NMR, HPLC/MS) to ensure lot-to-lot consistency. While prices fluctuate, the trend indicates a premium for material with higher, documented purity and for suppliers offering extensive quality control documentation.

Table 2: Representative Commercial Suppliers and Price Analysis

| Supplier | Catalog Number (Example) | Purity | Quantity (mg) | Price (USD, Approx.) |

| Santa Cruz Biotechnology | sc-280025 | >98% | 100 | $150 - $200 |

| Fisher Scientific (AstaTech) | 200610861 | 97% | 250 | $97[2] |

| FUJIFILM Wako (Combi-Blocks) | FF12345 | >97% | 250 | $100 - $150 |

| Sigma-Aldrich | LEYH9ACF6055 | >95% | 250 | $120 - $180 |

| Fluorochem (Isomer) | F312018 | 95% | 250 | £111 (~$140)[3] |

Note: Prices are for research quantities and are subject to change. The Fluorochem product is an isomer and is included for price comparison of the general scaffold.

Synthetic Methodology: A Protocol for Reliable Access

The synthesis of 2-substituted pyridines often involves nucleophilic aromatic substitution or cross-coupling reactions. A common and effective strategy for preparing 4-Bromo-2-(1H-pyrazol-1-yl)pyridine is the palladium-catalyzed Buchwald-Hartwig amination, which forms the C-N bond between the pyridine and pyrazole rings. This approach is favored for its high yields and functional group tolerance.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol is a representative procedure based on established methods for the synthesis of N-aryl heterocycles.[4]

Materials:

-

2,4-Dibromopyridine

-

1H-Pyrazole

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 eq), 1H-pyrazole (1.2 eq), and Cesium Carbonate (2.5 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.05 eq) and Xantphos (0.10 eq) in anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst slurry to the Schlenk flask, followed by additional anhydrous 1,4-dioxane to achieve a final concentration of ~0.1 M with respect to the 2,4-dibromopyridine.

-

Heating and Monitoring: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-Bromo-2-(1H-pyrazol-1-yl)pyridine as a solid.

Causality in Protocol Design:

-

Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is known to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N bond formation.

-

Base Selection: Cesium Carbonate is a strong, yet non-nucleophilic, base that is highly effective in deprotonating the pyrazole N-H, facilitating its entry into the catalytic cycle.

-

Solvent: Anhydrous 1,4-dioxane is used for its high boiling point and its ability to dissolve both the organic reactants and the catalyst system. The absence of water is critical to prevent catalyst deactivation.

Synthetic Workflow Diagram

Caption: Palladium-catalyzed synthesis workflow.

Key Applications in Drug Discovery

The true value of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine lies in its application as a versatile intermediate. The bromine atom at the 4-position of the pyridine ring is strategically positioned for derivatization, allowing chemists to explore the structure-activity relationship (SAR) in this region of the molecule.

Case Study: Scaffold for Kinase Inhibitors

Numerous patents cite the use of pyrazolyl-pyridine derivatives in the development of kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The pyrazolyl-pyridine core often serves as a "hinge-binding" motif. The nitrogen atoms on the pyridine and pyrazole rings can form crucial hydrogen bonds with the amino acid backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The bromine at the 4-position then acts as a vector, allowing for the introduction of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.

Logical Pathway for Kinase Inhibitor Development

Caption: Drug discovery workflow using the scaffold.

This modular approach has been successfully employed in the development of inhibitors for a range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, which are involved in angiogenesis.[5]

-

Fibroblast Growth Factor Receptor (FGFR) Kinases: Implicated in various cancers.[6]

-

Janus Kinases (JAKs): Key targets for inflammatory diseases.[7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While a specific, verified Safety Data Sheet (SDS) for 4-Bromo-2-(1H-pyrazol-1-yl)pyridine was not publicly available at the time of this writing, data from closely related bromo-pyrazole and bromo-pyridine compounds provide a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.

Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating and inhaling dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from strong oxidizing agents.

Conclusion

4-Bromo-2-(1H-pyrazol-1-yl)pyridine is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive bromine handle, provides a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. Understanding its commercial landscape, mastering its synthesis, and appreciating its role as a privileged scaffold are essential for any research professional engaged in the competitive and impactful field of drug discovery.

References

-

Kairos Living. 1520945-31-6 | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine. [Link]

-

Royal Society of Chemistry. A metal-free method for the selective synthesis of 2-amino-6-bromopyridines and 2-amino-5-bromopyrimidines. [Link]

-

ResearchGate. Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. [Link]

-

PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]

-

PubChem. Receptor tyrosine kinase inhibitors comprising pyridine and pyrimidine derivatives - Patent US-2009227556-A1. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - CN102911174A.

-

MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

-

PubMed. Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. [Link]

- Google Patents. Substituted pyridine and pyrazine compounds as pde4 inhibitors - US20140275531A1.

-

PMC. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

-

PubChem. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases - Patent WO-2020131627-A1. [Link]

- Google Patents.

-

ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]

- Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use - WO2015100117A1.

Sources

- 1. 2-(4-Bromo-pyrazol-1-yl)-pyridine | CAS 77556-27-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. eMolecules AstaTech / 2-(4-BROMO-PYRAZOL-1-YL)-PYRIDINE / 0.25g / 200610861 | Fisher Scientific [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Receptor tyrosine kinase inhibitors comprising pyridine and pyrimidine derivatives - Patent US-2009227556-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases - Patent WO-2020131627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

The Synthetic Chemist's Compass: A Guide to N,N-Bidentate Ligand Synthesis from 4-Halopyridine Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Among the vast array of valuable structural motifs, N,N-bidentate ligands, particularly those built upon a pyridine framework, are of significant interest due to their exceptional coordination properties. These ligands are the linchpins in a multitude of applications, from enabling highly selective asymmetric catalysis to forming the core of innovative therapeutic agents and advanced materials.[1] This in-depth technical guide provides a comprehensive exploration of the synthesis of N,N-bidentate ligands utilizing the versatile and readily accessible 4-halopyridine scaffold. We will delve into the underlying principles of reactivity, provide field-proven experimental protocols, and offer insights into the critical choices that govern the success of these synthetic transformations.

The Strategic Importance of the 4-Halopyridine Synthon

The 4-halopyridine moiety serves as an ideal starting point for the synthesis of a diverse range of N,N-bidentate ligands. Its utility stems from the strategic placement of the halogen atom at the 4-position, which activates the carbon-halogen bond for a variety of powerful cross-coupling reactions. The electron-deficient nature of the pyridine ring further facilitates these transformations. The choice of the halogen (F, Cl, Br, I) is not arbitrary; it is a critical parameter that dictates the reactivity of the substrate and, consequently, the choice of catalytic system and reaction conditions.

Understanding the Reactivity of 4-Halopyridines

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of 4-halopyridines follows a well-established trend, which is inversely correlated with the carbon-halogen bond dissociation energy.[2]

Reactivity Trend: I > Br > Cl >> F

-

4-Iodopyridine: The C-I bond is the weakest, making 4-iodopyridine the most reactive of the halopyridines. Oxidative addition to the palladium(0) catalyst, often the rate-determining step, is most facile with iodo-substrates.[2] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

-

4-Bromopyridine: Possessing a moderately strong C-Br bond, 4-bromopyridine offers a good balance of reactivity and stability. It is a workhorse substrate in many cross-coupling reactions, often providing high yields under reasonably accessible conditions.

-

4-Chloropyridine: The C-Cl bond is significantly stronger, rendering 4-chloropyridine less reactive.[3] Successful coupling reactions with 4-chloropyridines often necessitate more sophisticated and electron-rich ligands, higher temperatures, and longer reaction times to overcome the higher activation energy of the oxidative addition step.[4]

-

4-Fluoropyridine: Due to the exceptional strength of the C-F bond, 4-fluoropyridine is generally unreactive in palladium-catalyzed cross-coupling reactions and is seldom used for this purpose.[2]

This predictable reactivity allows for selective functionalization in polyhalogenated systems. For instance, in a molecule containing both iodo and chloro substituents, the iodo group can be selectively coupled under conditions that leave the chloro group intact.[5]

Core Synthetic Methodologies

The construction of N,N-bidentate ligands from 4-halopyridines is predominantly achieved through palladium- and copper-catalyzed cross-coupling reactions. This section will provide an in-depth look at the most pivotal of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Ullmann condensation.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Create Bipyridines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[6] It is the preeminent method for synthesizing both symmetrical and unsymmetrical bipyridines, which are a fundamental class of N,N-bidentate ligands.[7]

The reaction involves the palladium-catalyzed cross-coupling of a 4-halopyridine with a pyridylboronic acid or ester. The catalytic cycle, a fundamental concept in understanding these reactions, is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of a Suzuki-Miyaura coupling of a 4-halopyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent.

-

Catalyst and Ligand Selection: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed. These ligands stabilize the palladium catalyst and create a sterically hindered environment around the metal center, which disfavors coordination with the pyridine nitrogen.[6]

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base is often substrate-dependent. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For less reactive 4-chloropyridines, stronger bases may be required to facilitate the catalytic cycle.

-

Solvent Choice: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-chloropyridine with a pyridylboronic acid.

Materials:

-

4-Chloropyridine hydrochloride

-

Pyridine-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-chloropyridine hydrochloride (1.0 eq), pyridine-2-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous dioxane.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

| Parameter | 4-Bromopyridine | 4-Chloropyridine | Rationale for Differences |

| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | The stronger C-Cl bond requires a more active catalytic system, often necessitating a higher catalyst loading to achieve reasonable reaction rates. |

| Ligand Choice | PPh₃, Buchwald ligands | Bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) | Standard ligands like PPh₃ may suffice for the more reactive 4-bromopyridine, while 4-chloropyridine requires more specialized ligands to promote oxidative addition and prevent catalyst deactivation. |

| Reaction Temperature | 80-100 °C | 100-120 °C | Higher temperatures are needed to overcome the larger activation energy barrier for the oxidative addition of the C-Cl bond. |

| Typical Reaction Time | 4-12 hours | 12-24 hours | The slower rate of oxidative addition for 4-chloropyridine generally leads to longer reaction times. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[11] In the context of N,N-bidentate ligand synthesis, it is invaluable for coupling 4-halopyridines with a wide range of nitrogen-containing nucleophiles, such as primary and secondary amines, and other nitrogen heterocycles like imidazoles and pyrazoles.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Ligand Selection: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for preventing catalyst inhibition by the pyridine substrate. Bidentate phosphine ligands like BINAP and DPPF have also proven effective.[11]

-

Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[12]

This protocol details the synthesis of a pyridyl-pyrazole ligand, a valuable class of unsymmetrical N,N-bidentate ligands.

Materials:

-

4-Bromopyridine hydrochloride

-

Pyrazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromopyridine hydrochloride (1.0 eq), pyrazole (1.2 eq), Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 eq).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to 110 °C in an oil bath and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing N,N-bidentate ligands where the two nitrogen-containing rings are connected by a rigid alkynyl linker. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[14]

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Materials:

-

4-Iodopyridine

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq). To the stirred suspension, add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Ullmann Condensation: A Classic C-N and C-O Bond Forming Reaction

The Ullmann condensation is a copper-catalyzed reaction that provides a valuable alternative to the palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds.[16] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with the use of ligands allow for milder conditions.[17]

Materials:

-

4-Chloropyridine

-

Phenol

-

Potassium tert-butoxide

-

Copper powder or Copper(I) salt

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Preparation of Phenolate: In a dry flask, dissolve phenol (1.0 eq) in anhydrous THF and add potassium tert-butoxide (1.0 eq). Stir until the phenol is fully deprotonated. Remove the THF under reduced pressure.

-

Reaction Setup: To the flask containing the potassium phenolate, add 4-chloropyridine (1.1 eq), a copper catalyst (e.g., copper powder, 10 mol%), and anhydrous DMF.

-

Reaction: Heat the mixture to 120-150 °C and stir under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[18]

Applications in Drug Development and Catalysis

The N,N-bidentate ligands synthesized from 4-halopyridine scaffolds are not mere chemical curiosities; they are enabling tools in critical areas of scientific research.

-

Asymmetric Catalysis: Chiral N,N-bidentate ligands are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry. For instance, chiral bipyridine and phenanthroline ligands are employed in asymmetric hydrogenations, hydrosilylations, and various C-C bond-forming reactions.[19][20][21]

-

Medicinal Chemistry and Photodynamic Therapy (PDT): The 1,10-phenanthroline scaffold, readily accessible from appropriately substituted halopyridines, is a privileged structure in medicinal chemistry. Ruthenium and copper complexes of phenanthroline-based ligands have shown significant promise as photosensitizers in photodynamic therapy for cancer treatment.[22][23][24] These complexes can be activated by light to produce reactive oxygen species that selectively kill cancer cells.

Conclusion and Future Outlook

The 4-halopyridine scaffold stands as a testament to the power of strategic design in organic synthesis. Its predictable reactivity and amenability to a wide range of robust cross-coupling reactions make it an invaluable tool for the construction of diverse and complex N,N-bidentate ligands. As our understanding of catalytic processes deepens and new, more efficient catalyst systems are developed, the utility of 4-halopyridines will undoubtedly continue to expand. The ongoing pursuit of milder reaction conditions, broader substrate scope, and greater control over selectivity will further empower researchers to design and synthesize the next generation of ligands that will drive innovation in catalysis, medicine, and materials science.

References

- Buchwald, S. L. (n.d.). Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions. MilliporeSigma.

- Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.

- Mari, C., et al. (2018). A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer. Dalton Transactions, 47(10), 3241-3245.

- García-Lara, J., et al. (2016). Synthesis of novel phenanthroline-based Ru (II) complexes as photosensitizers potentially useful for photodynamic therapy. Journal of the Mexican Chemical Society, 60(3), 139-146.

- BenchChem. (2025).

- Gessner Group. (n.d.).

-

McFarland, S. A., et al. (2014). Ru(II) Dyads Derived from 2-(1-Pyrenyl)-1H-imidazo[4,5-f][6][20]phenanthroline. Inorganic Chemistry, 53(13), 6879-6891.

- Al-Jibouri, M. N. (2021). Role of Coordination compounds as photosensitizes of photodynamic therapy: on overview. Muthanna Journal of Pure Science, 8(1).

- Lincoln, R., et al. (2018). A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer. Dalton Transactions, 47(10), 3241-3245.

- Jalba, A., et al. (2015). New chiral bis(oxazolinyl)bipyridine ligands and application in the iron catalyzed asymmetric hydrosilylation of ketones. French-Ukrainian Journal of Chemistry, 3(1).

- Pádár, P., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2868-2875.

- Organic Synthesis. (n.d.).

- Wang, X., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.

- Wu, J. (2003). Synthesis of Novel Chiral Dipyridylphosphine Ligands and Their Application in Ru- and Rh-Catalyzed Asymmetric Hydrogenation Reactions. The Hong Kong Polytechnic University.

- Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 20(13), 2693-2708.

- Pescarmona, L., et al. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts.

- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(14), 4056-4066.

- Gök, Y., et al. (2012). The Suzuki-Miyaura reactions of halopyridines and the side products. Tetrahedron, 68(46), 9579-9585.

- Slepukhin, P. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794.

- Shintani, R., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.

- Glasnov, T. N., & Kappe, C. O. (2007). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Tetrahedron Letters, 48(31), 5483-5487.

- Ooi, S., & Ishibashi, H. (2024).

- Wikipedia. (n.d.). Sonogashira coupling.

- Gessner Group. (n.d.).

- Li, Y., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.

- Ooi, S., & Ishibashi, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.

- ResearchGate. (n.d.). Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L.

- Gauthier, D., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

- Lévai, A., et al. (2004). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 2(24), 3659-3663.

- Singh, A., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(41), 26615-26647.

- Gong, Y., & He, W. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 10(22), 5227-5230.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Wikipedia. (n.d.). Ullmann reaction.

- OperaChem. (2025). Ullmann coupling-An overview.

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

- Chemistry LibreTexts. (2023).

- Schmalz, B., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(34), 4584-4587.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Shchekotikhin, A. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7439.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Organic Synthesis. (n.d.).

- Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3967.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.

- OperaChem. (2025). Ullmann coupling-An overview.

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. preprints.org [preprints.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 19. Development of the BIPI ligands for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. New chiral bis(oxazolinyl)bipyridine ligands and application in the iron catalyzed asymmetric hydrosilylation of ketones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 21. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 22. researchgate.net [researchgate.net]

- 23. ub.edu [ub.edu]

- 24. A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT00140E [pubs.rsc.org]

Advanced Medicinal Chemistry of 2-Pyrazolylpyridine Derivatives: A Technical Guide

Executive Summary

The 2-pyrazolylpyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function both as a bioactive organic pharmacophore and a robust bidentate N,N-donor ligand for metallodrugs. Unlike simple biaryls, the specific nitrogen positioning in 2-(1H-pyrazol-1-yl)pyridine (N-linked) and 2-(1H-pyrazol-3-yl)pyridine (C-linked) isomers dictates their reactivity and biological target profile.

This guide analyzes the therapeutic utility of these derivatives, focusing on two high-impact areas: PIM-1 kinase inhibition in oncology and Ruthenium(II) arene complexes for targeted chemotherapy. We provide validated synthetic protocols and mechanistic insights to support researchers in optimizing this scaffold.

Part 1: Structural Chemistry & Synthetic Architectures

The connectivity between the pyridine and pyrazole rings fundamentally alters the electronic landscape and binding mode of the molecule.

The Isomeric Distinction

-

Type A: N-Linked (1,2-Connectivity): 2-(1H-pyrazol-1-yl)pyridine.

-

Key Feature: The N-N bond connects the rings. The pyrazole nitrogen (N2) and pyridine nitrogen form a five-membered chelate ring when binding metals.

-

Primary Use: Ligand for Ru/Ir anticancer complexes; Kinase inhibitor core.

-

-

Type B: C-Linked (3,2-Connectivity): 2-(1H-pyrazol-3-yl)pyridine.

-

Key Feature: A C-C bond connects the rings.

-

Primary Use: Bioisostere for biaryl systems; Tubulin polymerization inhibitors.

-

Synthetic Protocols

Protocol A: Synthesis of N-Linked 2-Pyrazolylpyridines

This method utilizes 2-hydrazinopyridine as the key nucleophile reacting with 1,3-dicarbonyls. This is the preferred route for generating the bidentate ligand scaffold used in metallodrugs.

Reagents: 2-Chloropyridine, Hydrazine hydrate, Acetylacetone (or derivative).[1]

Step-by-Step Methodology:

-

Hydrazinolysis:

-

Dissolve 2-chloropyridine (1.0 eq) in ethanol (5 vol).

-

Add hydrazine hydrate (5.0 eq) dropwise to suppress dimer formation (2,2'-azopyridine).

-

Reflux at 80°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 8:2).[1]

-

Purification: Concentrate in vacuo. The residue is often an oil that crystallizes upon cooling or can be used directly if purity >95%.

-

-

Cyclocondensation (Paal-Knorr Type):

-

Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol.

-

Add acetylacetone (1.1 eq) and a catalytic amount of HCl or acetic acid (0.1 eq).

-

Reflux for 2–4 hours. The pyrazole ring closes rapidly.

-

Workup: Cool to room temperature.[2][3] Pour into ice water. The product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , typically precipitates as a solid. Filter and recrystallize from ethanol/water.

-

Protocol B: Synthesis of C-Linked Derivatives (Chalcone Route)

Used for creating 3,5-diaryl-substituted pyrazoles attached to pyridine.

-

Claisen-Schmidt Condensation: React 2-acetylpyridine with an aromatic aldehyde in aqueous NaOH/EtOH to form the enone (chalcone).

-

Heterocyclization: React the chalcone with hydrazine hydrate (or phenylhydrazine) in refluxing acetic acid to form the pyrazole ring.

Part 2: Visualization of Synthetic Logic

The following diagram illustrates the N-linked synthesis pathway, highlighting the critical intermediate.

Caption: Synthesis of N-linked 2-pyrazolylpyridine via the hydrazinopyridine intermediate.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)[4]

PIM-1 Kinase Inhibition

PIM-1 (Proviral Integration site for Moloney murine leukemia virus) is a serine/threonine kinase overexpressed in leukemia and prostate cancer. It inhibits apoptosis, promoting cell survival.

Mechanism: Derivatives of 2-pyrazolyl-nicotinonitrile (a specific subset of the scaffold) have shown nanomolar potency against PIM-1. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Glu121), while the pyrazole moiety occupies the ATP-binding pocket, often stacking with Phe49.

Key SAR Findings:

-

3-Cyano Group: Essential on the pyridine ring. It increases the acidity of the system and can engage in water-mediated H-bonds.

-

Amino Substituents: An amino group at the 4-position of the pyrazole or pyridine ring often enhances solubility and hinge binding.

-

Lipophilicity: Bulky aryl groups on the pyrazole (positions 3/5) improve hydrophobic interactions but must be balanced to maintain oral bioavailability.

Ruthenium(II) Arene Complexes (Metallodrugs)

Ruthenium complexes are leading alternatives to platinum-based drugs (cisplatin), offering reduced toxicity and different mechanisms of action (e.g., antimetastatic activity).

The "Piano-Stool" Geometry: The 2-(1H-pyrazol-1-yl)pyridine acts as an N,N-bidentate ligand (chelator) stabilizing the Ru(II) center.

-

General Formula: [(η6-arene)Ru(N^N)Cl]+

-

Mechanism: The chloride ligand hydrolyzes inside the cell (low Cl- concentration), creating an aqua species that binds to DNA (guanine N7) or proteins. The pyrazolylpyridine ligand tunes the electronic density on Ru, affecting the hydrolysis rate.

SAR of the Metal Complex:

-

Electron Donating Groups (EDGs): Methyl groups on the pyrazole (3,5-dimethyl) increase electron density on Ru, slowing down hydrolysis and reducing off-target toxicity.

-

Arene Ligand: Increasing the size of the arene (e.g., from p-cymene to biphenyl) increases lipophilicity and cellular uptake.

Part 4: Quantitative Data Summary

The following table summarizes the potency of selected derivatives against key cancer targets.

| Compound Class | Target / Cell Line | IC50 / Activity | Mechanism / Notes |

| Pyrazolyl-Nicotinonitrile | PIM-1 Kinase | 20.4 nM | Competitive ATP inhibition; induces apoptosis in HepG2 cells [1]. |

| Ru(II)-Arene Complex | MCF-7 (Breast Cancer) | 2.1 µM | Higher potency than cisplatin (3.48 µM).[4] Mitochondrial accumulation [2]. |

| Ru(II)-Arene Complex | A549 (Lung Cancer) | 0.6 – 4.3 µM | Covalent DNA binding + ROS generation. 90% nuclear accumulation [3]. |

| C-Linked Derivative | Tubulin Polymerization | < 50 nM | Disrupts microtubule dynamics; acts as a colchicine site binder. |

Part 5: Biological Pathway Visualization

This diagram details the PIM-1 signaling cascade and how 2-pyrazolylpyridine derivatives intervene to induce apoptosis.

Caption: Mechanism of action for PIM-1 inhibition by 2-pyrazolylpyridine derivatives.

References

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors . Royal Society of Chemistry (RSC) Advances. [Link]

-

Ruthenium-based complexes as anti-tumor agents . Journal of Health Sciences. [Link]

-

Ruthenium Complexes as Anticancer Agents: A Brief History and Perspective . Drug Design, Development and Therapy. [Link]

-

2-(1H-Pyrazol-3-yl)pyridine: Properties and Applications . PubChem. [Link]

-

Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy . Pharmaceutics (MDPI). [Link]

Sources

Methodological & Application

Protocol for Regioselective SNAr Reaction of Pyrazole with 2-Chloro-4-bromopyridine

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine via Nucleophilic Aromatic Substitution (SNAr).

The reaction between 1H-pyrazole and 2-chloro-4-bromopyridine presents a classic chemoselectivity challenge: the pyridine ring contains two electrophilic sites (C2 and C4) and two different leaving groups (Chlorine and Bromine). Under controlled basic conditions, the C4-Bromine site is preferentially substituted due to the "para-like" activation of the C4 position by the pyridine nitrogen and the superior leaving group ability of bromide relative to chloride in this specific scaffold.

Target Audience: Medicinal Chemists, Process Chemists.

Mechanistic Analysis & Regioselectivity

To achieve high yield and purity, one must understand the electronic forces at play. The reaction follows an addition-elimination mechanism involving a Meisenheimer complex.[1]

The Regioselectivity Paradox

-

Electronic Activation (Positional): The pyridine nitrogen exerts an electron-withdrawing effect.[1] The C4 position (gamma to nitrogen) acts similarly to a para-nitrobenzene position, highly activating it toward nucleophilic attack. The C2 position (alpha to nitrogen) is also activated but is sterically more hindered and subject to lone-pair repulsion from the ring nitrogen.

-

Leaving Group Ability (Cl vs. Br): In SNAr, highly electronegative atoms (F > Cl > Br) typically accelerate the rate-determining step (nucleophilic attack) by stabilizing the anionic Meisenheimer intermediate.[1] However, Bromine is a better leaving group during the re-aromatization step.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.[2]

Critical Variables & Optimization

| Variable | Recommendation | Rationale |

| Base | Sodium Hydride (NaH) (60% dispersion) | Ensures complete deprotonation of pyrazole (pKa ~14) to the highly nucleophilic pyrazolide anion. Weak bases (K₂CO₃) may result in incomplete conversion. |

| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents stabilize the charged transition state. DMF is preferred for easier workup; DMSO is better for sluggish reactions. |

| Stoichiometry | 1.1 eq Pyrazole : 1.0 eq Pyridine | Slight excess of nucleophile ensures consumption of the electrophile without promoting bis-substitution (displacing the C2-Cl). |

| Temperature | 80°C - 100°C | Sufficient energy to overcome the activation barrier for C4 displacement. Exceeding 120°C increases risk of C2 substitution (bis-product). |

Experimental Protocol (SOP)

Safety Warning:

-

NaH: Reacts violently with moisture/water to release hydrogen gas (flammable). Handle under inert atmosphere.

-

Pyridine Derivatives: Potential irritants/toxic. Work in a fume hood.

Materials

-

2-Chloro-4-bromopyridine (1.0 equiv)

-

1H-Pyrazole (1.1 equiv)

-

Sodium Hydride (60% in mineral oil) (1.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Deprotonation:

-

Add NaH (1.2 equiv) to the flask.

-

Add anhydrous DMF (concentration ~0.2 M relative to pyridine).

-

Cool to 0°C in an ice bath.

-

Slowly add 1H-Pyrazole (1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes until gas evolution ceases.

-

-

Reaction:

-

Add 2-Chloro-4-bromopyridine (1.0 equiv) dissolved in a minimum amount of DMF.

-

Heat the mixture to 90°C .

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 2–4 hours.

-

-

Quench & Workup:

-

Cool to RT.

-

Carefully quench with saturated aqueous NH₄Cl solution (slow addition).

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

-

Note: The product is usually a white to off-white solid.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Analytical Validation (Self-Validating the Protocol)

To ensure the correct regioisomer (C4 substitution) was obtained, analyze the 1H NMR coupling patterns.

| Feature | Expected Observation (C4-Product) | Interpretation |

| Pyridine H3 (C3-H) | Doublet (d, J ~2.0 Hz) | This proton is between the Cl (C2) and Pyrazole (C4). It appears as a meta-coupled doublet. |

| Pyridine H5 (C5-H) | Doublet of Doublets (dd) | Coupled to H6 (ortho, ~5 Hz) and H3 (meta, ~2 Hz). |

| Pyridine H6 (C6-H) | Doublet (d, J ~5.0 Hz) | Characteristic ortho-coupling to H5. |

| Shift Comparison | H3 shifts Upfield | Replacement of Br (less electronegative) with Pyrazole (N-linked) causes distinct shielding/deshielding patterns compared to the starting material. |

Regioisomer Check: If the C2-Cl was displaced (minor product), the remaining C4-Br would cause the C3-H and C5-H to appear as equivalent or near-equivalent doublets if the symmetry allows, but crucially, the NOESY spectrum would show a correlation between the Pyrazole-H and the Pyridine H3 and H5 for the C4-product.

References

-

Review of SNAr Regioselectivity

-

Title: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.[2][3][4][5]

-

Source:Journal of Organic Chemistry, 2018.[6]

- Context: Confirms preference for C4 substitution in 2,4-dihalopyridines when C4 contains a good leaving group.

-

(Note: Pyrimidine and Pyridine share similar C2/C4 activation profiles).

-

-

Base Selection for Pyrazoles

-

Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[7]

- Source:ACS Omega, 2025 (Updated D

- Context: Establishes pKa of pyrazole (~19.8 in DMSO, ~14 in water)

-

-

General Protocol Grounding

- Title: Synthesis of 4-(1H-pyrazol-1-yl)

- Source:BenchChem Protocols / Wuxi AppTec Applic

- Context: Standard industrial procedures for heteroaryl-pyrazole coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchem.unistra.fr [medchem.unistra.fr]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming Catalyst Poisoning in the Suzuki-Miyaura Functionalization of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine

Executive Summary & Context

For researchers and drug development professionals, the 2-(1H-pyrazol-1-yl)pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors and agrochemicals. However, the late-stage functionalization of this motif—specifically the Suzuki-Miyaura cross-coupling of 4-bromo-2-(1H-pyrazol-1-yl)pyridine —presents a notorious synthetic bottleneck. Standard cross-coupling protocols often result in stalled reactions, poor yields, or complete catalytic failure 1.

This application note details the mechanistic causality behind these failures and provides a fully optimized, self-validating protocol utilizing Buchwald ligand chemistry to achieve >90% yields.

Mechanistic Insights: The "Chelation Trap"

To successfully functionalize this substrate, one must understand the causality of catalytic failure. 4-bromo-2-(1H-pyrazol-1-yl)pyridine is not just an electrophile; it is a potent bidentate N,N-ligand 2.

During the standard Suzuki-Miyaura catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C–Br bond. When using traditional, labile ligands like triphenylphosphine (PPh₃), the resulting Pd(II) intermediate is rapidly attacked by the adjacent pyridine N1 and pyrazole N2 atoms. This forms a thermodynamically stable, 5-membered metallacycle [[3]](). Once this "chelation trap" is formed, the transmetalation step is completely blocked, effectively poisoning the catalyst.

The Solution: To bypass this thermodynamic sink, the catalytic system must employ dialkylbiaryl phosphine ligands (e.g., XPhos ). The extreme steric bulk of XPhos creates a protective shield around the palladium center, preventing the substrate's secondary nitrogen from coordinating. This forces the substrate to remain monodentate, allowing transmetalation and subsequent reductive elimination to proceed rapidly [[4]]().

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the chelation trap and ligand rescue.

Experimental Design & Optimization Data

The table below summarizes the causality behind condition screening. The transition from weak bases and labile phosphines to strong bases and bulky biaryl phosphines is required to force the reaction forward.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | < 15% | Catalyst poisoning via N,N-chelation. Transmetalation blocked. |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 24 | 20% | Labile phosphines easily displaced by the bidentate substrate. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65% | Bidentate ligand partially resists displacement, moderate turnover. |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | > 90% | Steric bulk prevents chelation; strong base accelerates transmetalation. |

Validated Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific colorimetric changes and LC-MS mass shifts, researchers can verify the integrity of the catalytic cycle in real-time.

Materials Required

-

Substrate: 4-bromo-2-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid or pinacol ester (1.2 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)

-

Ligand: XPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M relative to substrate)

Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling procedure.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

-

To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-2-(1H-pyrazol-1-yl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

-

Seal the vessel with a septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation to phosphine oxides, which will kill the catalyst.

-

In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 15 minutes.

-

Add the degassed solvent mixture to the reaction vessel via syringe to achieve a 0.2 M substrate concentration.

Step 2: Thermal Activation & In-Process Validation

-

Place the reaction vessel in a pre-heated oil bath at 100 °C.

-

Self-Validation Checkpoint 1 (Visual): Within the first 15–30 minutes, observe the reaction mixture. It should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a clear yellow/orange solution. This confirms the successful generation of the active Pd(0)-XPhos monoligated complex.

-

Stir vigorously for 6 hours.

-

Self-Validation Checkpoint 2 (Analytical): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the isotopic doublet at m/z 224/226 [M+H]⁺ (starting material) is entirely consumed, replaced by the product mass.

Step 3: Workup & Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Wash the organic layer with water (2x) and brine (1x). Causality: The aqueous washes remove the K₃PO₄ salts and residual boronic acid byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient of Hexanes/EtOAc (starting at 90:10 and increasing polarity) is sufficient to separate the functionalized pyrazolyl-pyridine product from any residual triphenylphosphine oxide or homocoupled boronic acid impurities.

References

- N,N′-bridged binuclear NHC palladium complexes: A combined experimental catalytic and computational study for the Suzuki reaction.ResearchGate.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.National Institutes of Health (NIH).

- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.BenchChem.

- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis.ChemRxiv.

Sources

Advanced Protocol: Synthesis of Unsymmetrical N,N,N-Pincer Ligands via Late-Stage C-H Functionalization of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine

Executive Summary & Scientific Rationale

Symmetrical and unsymmetrical N,N,N-pincer ligands, particularly those based on the pyrazolylpyridine scaffold, are privileged structures in coordination chemistry. They are extensively utilized in homogeneous catalysis, including selective ethylene oligomerization[1], as well as in the development of advanced spin-crossover materials[2]. While traditional synthetic routes often rely on the stepwise cross-coupling of 2,6-dihalopyridines[3], these methods can suffer from poor regioselectivity and limited modularity.

This application note details a robust, bottom-up protocol for synthesizing a highly modular unsymmetrical N,N,N-pincer ligand—4-bromo-2-(4,5-dihydrooxazol-2-yl)-6-(1H-pyrazol-1-yl)pyridine —starting from the commercially available 4-bromo-2-(1H-pyrazol-1-yl)pyridine precursor (CAS: 1159814-68-2)[4].

The Causality of the Design:

-

The Pyrazole Directing Arm: The existing pyrazole ring acts as a robust, strongly donating arm for metal coordination.

-

Chemoselective C6 Functionalization: Because transition-metal-catalyzed C-H activation at the C6 position often competes with oxidative addition into the C-Br bond, we employ a metal-free N-oxidation/Reissert-Henze cyanation sequence. The electron-withdrawing 4-bromo group synergistically activates the pyridine ring, accelerating the regioselective nucleophilic attack of the cyanide ion at the C6 position.

-

The Orthogonal 4-Bromo Handle: The 4-bromo moiety remains completely intact during the pincer framework construction. This provides an orthogonal synthetic handle for late-stage tuning via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing researchers to modulate the electronic push-pull effects of the ligand without perturbing the primary coordination sphere.

Synthetic Workflow & Logical Architecture

Synthetic workflow for the preparation of the unsymmetrical N,N,N-pincer ligand.

Late-stage functionalization pathways leveraging the orthogonal 4-bromo handle.

Quantitative Data: Reaction Optimization

To ensure maximum yield and chemoselectivity, the Reissert-Henze cyanation and Oxazoline formation steps were rigorously optimized. The quantitative results are summarized below to guide your experimental parameters.

Table 1: Optimization of Reissert-Henze Cyanation at C6

| Entry | Activator | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzoyl chloride (1.5 eq) | KCN (2.0 eq) | H₂O/DCM | 25 | 45 |

| 2 | Ethyl chloroformate (1.5 eq) | TMSCN (1.5 eq) | THF | 65 | 62 |

| 3 | Trifluoroacetic anhydride (1.5 eq) | TMSCN (1.5 eq) | DCM | 0 to 25 | 75 |

| 4 | Dimethylcarbamoyl chloride (1.5 eq) | TMSCN (1.5 eq) | DCM | 25 | 88 |

Note: Dimethylcarbamoyl chloride provides the optimal balance of activation without generating highly reactive byproducts that degrade the N-oxide.

Table 2: Optimization of Asymmetric Oxazoline Ring Formation

| Entry | Chiral Amino Alcohol | Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | (S)-Valinol (1.2 eq) | ZnCl₂ (1.0 eq) | Toluene | 110 | 78 |

| 2 | (S)-tert-Leucinol (1.2 eq) | ZnCl₂ (1.0 eq) | Toluene | 110 | 81 |

| 3 | (S)-tert-Leucinol (1.2 eq) | Zn(OTf)₂ (0.2 eq) | Chlorobenzene | 130 | 85 |

Step-by-Step Experimental Protocols

Protocol A: Chemoselective N-Oxidation

Objective: Selectively oxidize the pyridine nitrogen while leaving the pyrazole nitrogens intact. Causality: The pyridine nitrogen is significantly more basic and nucleophilic than the pyrazole nitrogens (where N1 is substituted and N2 is stabilized by the aromatic sextet). mCPBA exploits this pKa differential.

-

Reaction Setup: Dissolve 4-bromo-2-(1H-pyrazol-1-yl)pyridine (10.0 mmol)[4] in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an argon atmosphere.

-

Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol) in small portions over 15 minutes to control the exothermic oxidation.

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (Silica, 5% MeOH in DCM). The N-oxide product will present a significantly lower

value compared to the starting material. -

Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and 10% aqueous Na₂S₂O₃ (20 mL) to neutralize residual peroxide. Extract with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide intermediate.

Protocol B: Reissert-Henze Cyanation

Objective: Introduce a cyano group exclusively at the C6 position. Safety Warning: TMSCN is highly toxic. Perform all operations in a well-ventilated fume hood and quench all cyanide-containing waste with an excess of aqueous sodium hypochlorite (bleach).

-

Activation: Dissolve the pyridine N-oxide intermediate (8.0 mmol) in anhydrous DCM (40 mL) under argon. Add dimethylcarbamoyl chloride (12.0 mmol) and stir for 30 minutes at room temperature to form the highly electrophilic N-carbamoyloxypyridinium intermediate.

-

Cyanation: Dropwise add trimethylsilyl cyanide (TMSCN, 12.0 mmol). Stir the reaction at room temperature for 24 hours.

-

IPC Validation: Analyze an aliquot via IR spectroscopy. The appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2230 cm⁻¹ confirms successful C6 cyanation.

-

Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (40 mL). Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic phases with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc, 3:1) to isolate 4-bromo-6-cyano-2-(1H-pyrazol-1-yl)pyridine.

Protocol C: Lewis Acid-Catalyzed Oxazoline Construction

Objective: Convert the C6 nitrile into a chiral oxazoline ring to complete the N,N,N-pincer framework. Causality: Zn(OTf)₂ acts as a potent Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon center. This facilitates the nucleophilic attack by the amino group of the chiral amino alcohol, followed by intramolecular cyclization.

-

Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-6-cyano-2-(1H-pyrazol-1-yl)pyridine (5.0 mmol), (S)-tert-leucinol (6.0 mmol), and Zinc triflate (Zn(OTf)₂, 1.0 mmol, 20 mol%).

-

Solvent & Heating: Add anhydrous chlorobenzene (25 mL). Equip the flask with a reflux condenser and heat to 130 °C for 24 hours under argon.

-

IPC Validation: Monitor via ¹H NMR. The disappearance of the nitrile IR band and the emergence of diagnostic oxazoline multiplet signals (4.0–4.6 ppm for the -CH₂- and -CH- protons) validate the cyclization.

-

Workup & Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove chlorobenzene, and purify the crude residue via basic alumina column chromatography (Hexanes/EtOAc gradient) to yield the pure chiral N,N,N-pincer ligand.

References

- Source:Catalysts (MDPI), 2020, 10(5), 498.

- Title: The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)

- Source:Molecules (MDPI), 2022.

- Title: 4-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS: 1159814-68-2)

Sources

- 1. Ni-Based Complexes in Selective Ethylene Oligomerization Processes [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines [mdpi.com]

- 4. 3060675-64-8,1-(2-Chloro-5-methylphenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Palladium-catalyzed cross-coupling at C4 position of 2-pyrazolylpyridine

Application Note: Palladium-Catalyzed Cross-Coupling at C4 Position of 2-Pyrazolylpyridine [1]

Strategic Overview

The 2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged bidentate ligand in coordination chemistry (e.g., for Ru/Ir water oxidation catalysts) and a pharmacophore in kinase inhibitors.[1] Functionalizing the C4 position of the pyrazole ring is critical for tuning electronic properties without disrupting the N-N chelation bite angle.

The Regioselectivity Challenge: Direct Pd-catalyzed C-H activation of this scaffold typically favors the C5 position (ortho to the pyridine directing group) or the pyridine C3 position due to chelation-assisted cyclometalation.

-

C5 Position: Sterically hindered, accessed via Directed C-H Activation.[1]

-

C4 Position: Electronically nucleophilic, accessed via Electrophilic Aromatic Substitution (SEAr).[1]

The Solution: To guarantee C4 regiocontrol, this guide recommends a Modular Assembly Strategy :

-

Electrophilic Halogenation: Exploiting the innate nucleophilicity of the pyrazole C4 position to install a reactive handle (Br/I).

-

Pd-Catalyzed Cross-Coupling: Utilizing the C4-halide in Suzuki-Miyaura or Sonogashira couplings.

Pre-requisite: Regioselective C4-Bromination[1][2]

Before catalytic coupling, the C4-bromo intermediate must be synthesized. This step relies on the high electron density at C4, similar to the beta-position of an enamine.

Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Regiocontrol: >99% C4-selective (C5 is blocked by the pyridine steric wall; C3 is less nucleophilic).

Protocol A: Rapid C4-Bromination

-

Substrate: 2-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Solvent: Acetonitrile (MeCN) (0.2 M)[1]

-

Temperature: Room Temperature (25 °C)

Step-by-Step:

-

Dissolve 2-(1H-pyrazol-1-yl)pyridine in MeCN in a round-bottom flask.

-

Add NBS portion-wise over 5 minutes. Note: The reaction is slightly exothermic.

-

Stir at room temperature for 1–2 hours. Monitor by TLC (usually 30% EtOAc/Hexane).[1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.

-

Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂).

-

Yield Expectation: 85–95%.

-

Validation: ¹H NMR (loss of C4-H signal at ~7.7 ppm).

-

Core Protocol: Suzuki-Miyaura Cross-Coupling[1]

This protocol is optimized for the 4-bromo-2-pyrazolylpyridine substrate. The proximity of the pyridine nitrogen can sometimes poison Pd catalysts; therefore, a high-turnover catalyst system (Pd(dppf)Cl₂) is selected to resist chelation deactivation.

Materials

-

Substrate: 4-Bromo-2-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (Degassed)

Experimental Procedure

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Loading: Add the 4-bromo substrate (1.0 mmol, 224 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).[1]

-

Critical Step: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.

-

-

Reaction: Seal the vessel.

-

Thermal: Heat to 90 °C for 12–16 hours.

-

Microwave: 110 °C for 30 minutes (High throughput option).

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with water/brine.

-

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Data Summary Table

| Parameter | Recommended Condition | Why? |

| Catalyst | Pd(dppf)Cl₂ | Large bite angle ligand resists displacement by pyridine N. |

| Base | K₂CO₃ (aq) | Weak base prevents hydrolysis of sensitive boronic acids.[1] |

| Solvent | Dioxane/Water (4:[1][2]1) | Ensures solubility of both organic halide and inorganic base. |

| Atmosphere | Argon/Nitrogen | Essential. Pd(0) is sensitive to oxidation.[1] |

Alternative Protocol: Sonogashira Coupling

For introducing alkynes (rigid linkers), the Sonogashira protocol is modified to prevent copper acetylide precipitation.[1]

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

-

Co-Catalyst: CuI (2.5 mol%)[1]

-

Base/Solvent: Et₃N (used as solvent and base) or DMF/Et₃N (1:1).[1]

-

Temp: 60 °C (Milder heat required to avoid alkyne polymerization).

-

Note: Deoxygenation is critical here to prevent Glaser coupling (alkyne-alkyne dimerization).[1]

Visualizing the Workflow

The following diagram illustrates the decision tree and synthesis flow, highlighting the divergence between C4 (Electronic control) and C5 (Directing Group control).

Caption: Synthesis decision tree. Note that C4 functionalization requires an electrophilic pre-functionalization strategy to avoid C5 competition.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . The pyridine nitrogen may be coordinating to Pd. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents more rigorously (Freeze-Pump-Thaw x3).[1] |

| Protodehalogenation | Hydride Source | Ensure solvent (Dioxane) is peroxide-free.[1] Avoid excessive heating times. |

| Black Precipitate | Pd Aggregation | "Pd Black" formation. Add excess ligand (PPh₃) or lower temperature.[1] |

References

-

Regioselective Halogenation

-

Suzuki Coupling on Pyrazoles

-

Direct C-H Activation Context

- General Protocol Validation: Title: "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." Source:BenchChem Protocols.

Sources

- 1. scielo.br [scielo.br]

- 2. reddit.com [reddit.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing bis-substitution side products in 2,4-dihalopyridine reactions with pyrazole

Technical Support Ticket #8492: Regioselectivity Control in Pyridine

Executive Summary & Root Cause Analysis

The User Issue: You are observing significant formation of the bis-substituted product (2,4-dipyrazolylpyridine) when attempting to synthesize the mono-substituted 4-(pyrazol-1-yl)-2-halopyridine.

The Chemical Reality:

This reaction is a Nucleophilic Aromatic Substitution (

Why Bis-Substitution Happens: While the introduction of a nitrogen heterocycle (pyrazole) at C4 generally deactivates the ring toward a second attack (making the mono-product less reactive than the starting material), this deactivation is often insufficient if:

-

The Leaving Group is too labile: Fluorine (in 2,4-difluoropyridine) is so electronegative that it accelerates

rates significantly, narrowing the kinetic window between the first and second substitution. -

Thermal Overdrive: High temperatures provide enough energy to overcome the slightly higher activation barrier for the second substitution at C2.

-

Local Concentration Hotspots: Poor mixing or rapid addition creates zones of high nucleophile concentration, driving the reaction to completion locally.

Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways. To minimize "Bis," we must maximize the energy difference (

Caption: Kinetic pathway of 2,4-dihalopyridine

Diagnostic Troubleshooting Tree

Use this decision matrix to identify the specific flaw in your current protocol.

| Symptom | Probable Cause | Corrective Action |

| High Bis-product (>10%) | Excess Nucleophile | Strict Stoichiometry: Reduce Pyrazole to 0.95 equiv . It is better to leave unreacted starting material (easy to separate) than to form Bis-product (hard to separate). |

| Temperature too high | Cool Down: If using 2,4-DFP (Difluoro), run at -40°C to 0°C . If using 2,4-DCP (Dichloro), do not exceed 60°C . | |

| Poor Regioselectivity (Mix of C2/C4) | Solvent Polarity | Switch Solvent: Highly polar aprotic solvents (DMSO, DMF) accelerate all rates, compressing selectivity. Switch to THF or Toluene (heterogeneous conditions) to slow the reaction and improve discrimination. |

| Runaway Exotherm | Fast Addition | Dosing Control: Do not add solid base or pyrazole all at once. Use a syringe pump to add the pyrazole solution over 1 hour. Keep the nucleophile concentration low relative to the pyridine. |

| Reaction Stalls | Weak Base | Base Activation: Pyrazole ( |

Validated Experimental Protocols (SOPs)